2,6-Dimethylheptanoic acid

Descripción general

Descripción

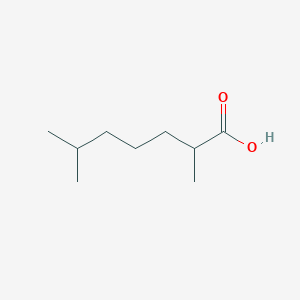

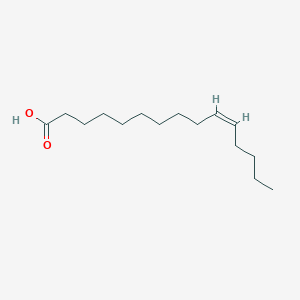

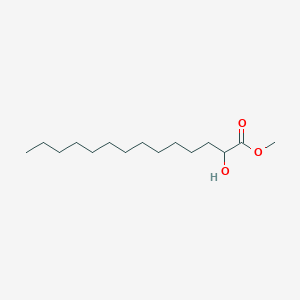

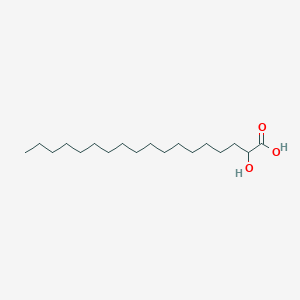

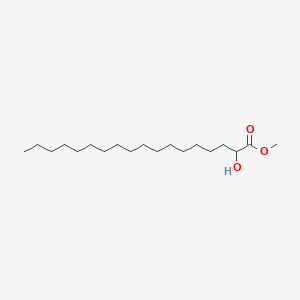

2,6-Dimethylheptanoic acid is a simple natural product derived in animal tissues from the metabolism of phytol by the oxidation of phytanic acid . It has a molecular formula of C9H18O2 and a molecular weight of 158.2380 .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylheptanoic acid is represented by the InChI code:InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethylheptanoic acid include a molecular weight of 158.2380 .Aplicaciones Científicas De Investigación

Metabolism and Biochemical Processes

2,6-Dimethylheptanoic acid plays a role in various metabolic and biochemical processes. Studies have shown that compounds similar to 2,6-Dimethylheptanoic acid, such as 3,6-dimethyloctanoic acid and 2,4-dimethylheptanoic acid, undergo complex metabolic transformations. For example, 3,6-dimethyloctanoic acid is initially degraded by α-oxidation to 2,5-dimethylheptanoic acid, followed by β-oxidation to 3-methylvaleric acid in guinea-pig kidney slices (Stokke, 1969). Moreover, 2,4-dimethylheptanoic acid has been studied in rats, demonstrating a slower oxidation rate compared to propionate and its role as a precursor in liver glycogen formation (Miller & Tannenbaum, 1968).

Chemical Synthesis and Catalysis

2,6-Dimethylheptanoic acid and its derivatives are utilized in chemical synthesis and catalysis. A study described the synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, using lipase-catalyzed optical resolution (Shioji et al., 2001). This highlights the compound's role in the synthesis of complex organic molecules.

Environmental and Toxicological Studies

Environmental and toxicological studies have also involved compounds related to 2,6-Dimethylheptanoic acid. For instance, the degradation of 2,6-dimethylaniline, a compound with a similar structure, was studied in the Fenton process, identifying various intermediates and proposing an oxidation pathway (Masomboon et al., 2009).

Application in Fragrance Materials

2,6-Dimethylheptanoic acid derivatives have been reviewed for their use as fragrance ingredients. For example, 2,6-dimethyl-2-heptanol and 2,6-dimethyl-4-heptanol, structurally related to 2,6-dimethylheptanoic acid, have been assessed for toxicologic and dermatologic safety as fragrance materials (Mcginty et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

2,6-Dimethylheptanoic acid is a methyl-branched chain fatty acid

Biochemical Pathways

2,6-Dimethylheptanoic acid is a metabolite of the bacterium Nocardia cyriacigeorgica . This bacterium has been shown to degrade and utilize a broad range of hydrocarbons . The metabolic pathways of these hydrocarbons were elucidated by identifying metabolites in cell-free extracts . .

Propiedades

IUPAC Name |

2,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAPKSVKYITQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975574 | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylheptanoic acid | |

CAS RN |

60148-94-9 | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060148949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,6-Dimethylheptanoic acid emerge in the context of fatty acid oxidation disorders?

A: 2,6-Dimethylheptanoic acid (dMC7) is a medium branched-chain fatty acid (MCFA) that has shown potential as an anaplerotic therapy for fatty acid oxidation disorders. [] These disorders disrupt the body's ability to break down fatty acids for energy, leading to serious health problems.

Q2: How does dMC7 differ in its effects from the clinically used triheptanoin (C7)?

A: Research suggests that dMC7, along with other MCFAs like 6-amino-2,4-dimethylheptanoic acid (AdMC7) and 4,8-dimethylnonanoic acid (dMC9), can more effectively improve the profile of tricarboxylic acid cycle (TCA) intermediates compared to C7 in cells with deficient fatty acid β-oxidation. [] This improved TCA cycle profile suggests a more efficient energy production pathway.

Q3: What specific metabolic improvements have been observed with dMC7 treatment in deficient cell lines?

A: In a study using fibroblasts from patients with various fatty acid oxidation disorders, dMC7 treatment led to increased levels of several key TCA cycle intermediates. Notably, succinate levels were higher in cells deficient in carnitine palmitoyltransferase II (CPT II) and very long-chain acyl-CoA dehydrogenase (VLCAD). Additionally, malate and glutamate levels were consistently higher in VLCAD, LCHAD, TFP, and CPT II deficient cells treated with dMC7 compared to C7. []

Q4: Besides its potential therapeutic applications, how else has dMC7 been studied?

A: 2,6-Dimethylheptanoic acid has also been identified as a metabolite in the bacterial degradation of pristane, a branched-chain alkane found in crude oil. [] This highlights the compound's role in biological systems beyond human metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)

![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)